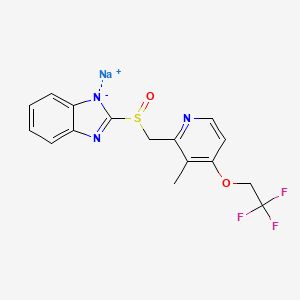

Lansoprazole sodium

Descripción general

Descripción

Lansoprazole is a proton pump inhibitor . It decreases the amount of acid produced in the stomach . Lansoprazole is used to treat and prevent stomach and intestinal ulcers, erosive esophagitis (damage to the esophagus from stomach acid), and other conditions involving excessive stomach acid such as Zollinger-Ellison syndrome .

Molecular Structure Analysis

Lansoprazole Sodium has a molecular formula of C16H13F3N3NaO2S . Its average mass is 391.343 Da and its monoisotopic mass is 391.057831 Da . The structure of Lansoprazole has been studied by spectroscopic and quantum chemical methods .Physical And Chemical Properties Analysis

Lansoprazole Sodium has a molecular weight of 369.36 and is soluble in DMSO at 74 mg/mL . Further physical and chemical properties are not detailed in the search results.Aplicaciones Científicas De Investigación

Intestinal Delivery System : Lansoprazole sodium, used in treating gastroesophageal reflux disease, presents formulation challenges due to its acid-lability. Research has explored the use of a pH-sensitive microparticle system composed of chitosan and γ- poly-(glutamic acid) for its intestinal delivery. This system protects Lansoprazole from the acidic stomach environment, enhancing intestinal absorption (Singh et al., 2012).

Fast Dissolving Tablet Formulation : A study focused on creating fast dissolving tablets of Lansoprazole to avoid the acidic pH of the stomach and enhance its solubility. This involved preparation with polyethylene glycol and β cyclodextrin, aiming for improved bioavailability and effective therapy for gastric ulcers (Choursiya & Pandit, 2021).

Multiple Coating Pellets : Lansoprazole's instability to heat, light, and acidic media has led to studies on incorporating an alkaline stabilizer like sodium carbonate in multiple coating pellets. This approach aims to protect Lansoprazole in solid formulations under detrimental environments and enhance drug stability (He et al., 2010).

Nanosuspension Design : A study on Lansoprazole’s physicochemical properties involved its complexing with β-cyclodextrin and β-cyclodextrin-based nanosponges. This approach aimed to enhance solubility and stability, offering a promising carrier for nanoparticulate drug delivery in gastric ulcer treatment (Shende et al., 2016).

Effect on Tissue-nonspecific Alkaline Phosphatase : Lansoprazole, known for inhibiting H(+)/K(+)-ATPase, has been identified as an uncompetitive inhibitor of tissue-nonspecific alkaline phosphatase. This finding suggests a potential therapeutic target to prevent pathological mineralization and as an adjunct treatment for osteoarthritis (Delomenède et al., 2009).

Pharmacokinetics and Pharmacodynamics Studies : Lansoprazole has been extensively studied for its pharmacokinetic and pharmacodynamic properties. Research has evaluated its efficacy in acid-related disorders, underlining its role in the treatment of gastric ulcers, gastroesophageal reflux disease, and as part of H. pylori eradication regimens (Gremse, 2001).

Defensive Effect in Dementia of AD Type : A study investigated lansoprazole's potential in experimental dementia of Alzheimer's type. This research highlighted lansoprazole's anti-cholinesterase, anti-oxidative, and anti-inflammatory effects, suggesting its role in memory dysfunctions (Sodhi & Singh, 2013).

Sodium Alginate Coating for Stability : Research on sodium alginate coating for Lansoprazole aimed to improve its storage stability and dissolution rate. This approach considered the effect of bead size and coating on Lansoprazole’s stability in low pH environments (Kim et al., 2002).

Mecanismo De Acción

Lansoprazole works by selectively inhibiting the membrane enzyme H+/K+ ATPase in gastric parietal cells . This reduces gastric acid secretion, making it effective at promoting healing in ulcerative diseases, and treating gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

sodium;2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N3O2S.Na/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15;/h2-7H,8-9H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGPYEHFRKGRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCC(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N3NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lansoprazole sodium | |

CAS RN |

226904-00-3 | |

| Record name | Lansoprazole sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226904003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LANSOPRAZOLE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV9NY1U369 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

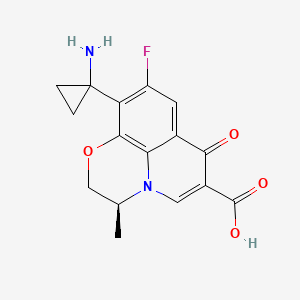

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B1662156.png)

![4-[2,2-Bis(diethoxyphosphoryl)ethenyl]-2,6-ditert-butylphenol](/img/structure/B1662164.png)

![(2R)-2-[[3-propan-2-yl-7-[(4-pyridin-2-ylphenyl)methylamino]imidazo[4,5-b]pyridin-5-yl]amino]butan-1-ol](/img/structure/B1662169.png)